

# Spectroscopic Profile of 2-Benzylaniline: A Technical Guide

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## Compound of Interest

Compound Name: 2-Benzylaniline

Cat. No.: B1266149

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Benzylaniline** (CAS No. 28059-64-5), a key chemical intermediate. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry analyses of **2-Benzylaniline**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data ( $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.32 - 7.18	m	5H	Ar-H (Benzyl)
7.12 - 7.06	m	2H	Ar-H (Aniline)
6.75 - 6.67	m	2H	Ar-H (Aniline)
3.95	s	2H	-CH <sub>2</sub> -
3.70	br s	2H	-NH <sub>2</sub>

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>, 101 MHz)**

Chemical Shift ( $\delta$ ) ppm	Assignment
144.5	Ar-C (C-NH <sub>2</sub> )
140.8	Ar-C (Quaternary Benzyl)
130.4	Ar-CH
128.8	Ar-CH
128.5	Ar-CH
127.3	Ar-CH
126.0	Ar-CH
124.7	Ar-C (Quaternary Aniline)
118.9	Ar-CH
116.0	Ar-CH
39.0	-CH <sub>2</sub> -

**Table 3: IR Spectroscopic Data**

Frequency (cm <sup>-1</sup> )	Functional Group
3450 - 3350	N-H Stretch (Amine)
3080 - 3020	C-H Stretch (Aromatic)
2920 - 2850	C-H Stretch (Aliphatic)
1620 - 1580	N-H Bend (Amine) / C=C Stretch (Aromatic)
1500 - 1400	C=C Stretch (Aromatic)
750 - 730	C-H Bend (Ortho-disubstituted Aromatic)
710 - 690	C-H Bend (Monosubstituted Aromatic)

**Table 4: Mass Spectrometry Data**

m/z	Interpretation
183	[M] <sup>+</sup> (Molecular Ion)
182	[M-H] <sup>+</sup>
106	[M - C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-Benzylaniline** (10-20 mg) was prepared in deuterated chloroform (CDCl<sub>3</sub>, ~0.7 mL). The <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer.

Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). For <sup>1</sup>H NMR, a standard single-pulse sequence was used with a sufficient relaxation delay to ensure accurate integration. For <sup>13</sup>C NMR, a proton-decoupled sequence was employed.

## Infrared (IR) Spectroscopy

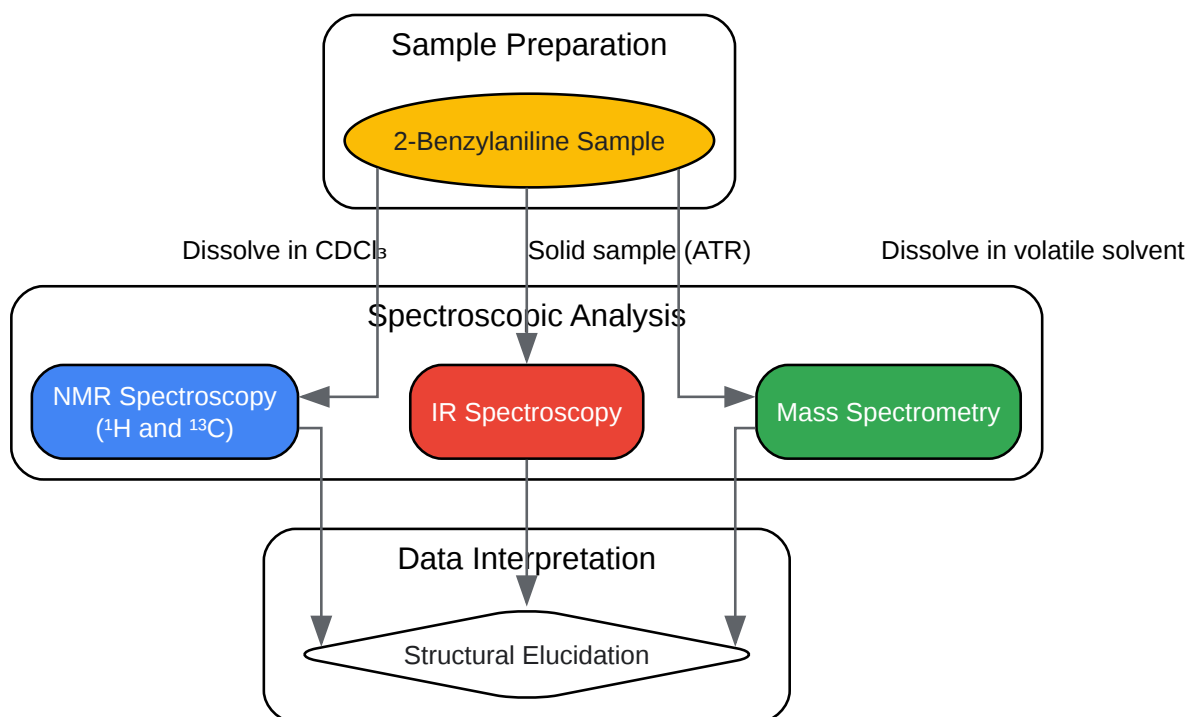
The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid **2-Benzylaniline** sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-600  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectral analysis was performed using an electron ionization (EI) mass spectrometer. A dilute solution of **2-Benzylaniline** in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the instrument. The electron energy was set at 70 eV. The mass-to-charge ratio ( $m/z$ ) of the resulting ions was recorded.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Benzylaniline**.



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Caption: General workflow for the spectroscopic analysis of **2-Benzylaniline**.

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